molecular formula C17H14O4 B12807522 Methyl oxo(4-oxo-1,2,3,4-tetrahydrophenanthren-3-yl)acetate CAS No. 6321-59-1

Methyl oxo(4-oxo-1,2,3,4-tetrahydrophenanthren-3-yl)acetate

Katalognummer: B12807522
CAS-Nummer: 6321-59-1
Molekulargewicht: 282.29 g/mol
InChI-Schlüssel: LQTAXEVLHRVNJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 30816 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in chemical reactions and its utility in research and industrial applications.

Vorbereitungsmethoden

The synthesis of NSC 30816 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, the general laboratory synthesis involves a series of steps that ensure the purity and stability of the compound. The preparation typically includes:

    Initial Reactants: The process begins with the selection of appropriate starting materials.

    Reaction Conditions: Specific temperature, pressure, and catalysts are employed to facilitate the reaction.

    Purification: The resultant product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

NSC 30816 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

NSC 30816 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is utilized in biological studies to understand cellular processes and mechanisms.

    Medicine: NSC 30816 has potential therapeutic applications and is studied for its effects on various diseases.

    Industry: It is used in the production of materials and chemicals, contributing to advancements in industrial processes.

Wirkmechanismus

The mechanism by which NSC 30816 exerts its effects involves specific molecular targets and pathways. It interacts with cellular components, leading to changes in cellular functions. The exact pathways depend on the context of its application, whether in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

NSC 30816 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    NSC 125973: Known for its use in cancer research.

    NSC 181339-01: Utilized in studies involving protein synthesis inhibitors.

NSC 30816 stands out due to its specific properties and the range of applications it supports.

Eigenschaften

CAS-Nummer

6321-59-1

Molekularformel

C17H14O4

Molekulargewicht

282.29 g/mol

IUPAC-Name

methyl 2-oxo-2-(4-oxo-2,3-dihydro-1H-phenanthren-3-yl)acetate

InChI

InChI=1S/C17H14O4/c1-21-17(20)16(19)13-9-8-11-7-6-10-4-2-3-5-12(10)14(11)15(13)18/h2-7,13H,8-9H2,1H3

InChI-Schlüssel

LQTAXEVLHRVNJC-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(=O)C1CCC2=C(C1=O)C3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.